3-Allyl-5-ethoxy-4-propoxybenzaldehyde

描述

Chemical Classification and Nomenclature

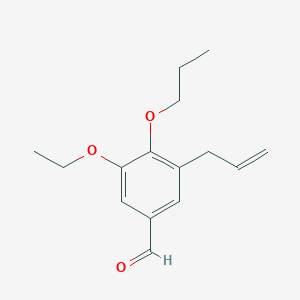

3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS: 915920-39-7) belongs to the class of substituted benzaldehydes, characterized by a benzene ring functionalized with an aldehyde group and multiple ether-linked substituents. Its systematic IUPAC name reflects its structural features:

- Parent structure : Benzaldehyde (C₆H₅CHO).

- Substituents :

- Allyl group (–CH₂CH=CH₂) at position 3.

- Ethoxy group (–OCH₂CH₃) at position 5.

- Propoxy group (–OCH₂CH₂CH₃) at position 4.

The molecular formula is C₁₅H₂₀O₃ , with a molecular weight of 248.32 g/mol . Its SMILES notation (O=CC1=CC(OCC)=C(OCCC)C(CC=C)=C1 ) and InChIKey (BMESCLKAQSWNNI-UHFFFAOYSA-N ) further specify its connectivity.

Table 1: Key Nomenclature and Classification

| Property | Value |

|---|---|

| IUPAC Name | 3-Ethoxy-5-prop-2-enyl-4-propoxybenzaldehyde |

| Molecular Formula | C₁₅H₂₀O₃ |

| CAS Registry Number | 915920-39-7 |

| Chemical Class | Substituted benzaldehyde |

Historical Context of Benzaldehyde Derivative Research

Benzaldehyde derivatives have been pivotal in organic chemistry since the 19th century, with applications ranging from flavoring agents (e.g., vanillin) to pharmaceutical intermediates. The synthesis of substituted benzaldehydes gained momentum in the 20th century, driven by advancements in etherification and allylation techniques.

This compound exemplifies modern efforts to tailor benzaldehyde scaffolds for specialized purposes. Its design leverages:

- Ether groups for enhanced solubility and stability.

- Allyl substituents for potential polymerization or cross-linking applications.

Recent studies on benzaldehyde derivatives, such as tyrosinase inhibitors and antimicrobial agents, highlight the relevance of structural diversification in drug discovery.

Molecular Identity and Basic Characterization

The compound’s structure features a benzene ring with three distinct substituents, creating a unique electronic and steric profile:

- Aldehyde group : Positioned at C1, it serves as an electrophilic site for nucleophilic additions.

- Ether substituents : Ethoxy (C5) and propoxy (C4) groups donate electron density via resonance, modulating reactivity.

- Allyl group : Introduces π-bond conjugation, enabling Diels-Alder or radical reactions.

Key Physicochemical Properties:

Position within the Broader Family of Substituted Benzaldehydes

Substituted benzaldehydes are classified by their substitution patterns and functional groups. Compared to well-known derivatives:

| Compound | Substituents | Applications |

|---|---|---|

| Vanillin | 4-hydroxy-3-methoxy | Flavoring agent |

| Cinnamaldehyde | 3-phenyl-2-propenal | Antimicrobial |

| This compound | 3-allyl, 4-propoxy, 5-ethoxy | Research intermediate |

This compound’s triple substitution distinguishes it from simpler derivatives, offering:

- Enhanced lipophilicity due to alkyl chains.

- Steric hindrance affecting regioselectivity in reactions.

Its synthesis often involves sequential Williamson etherification and Friedel-Crafts alkylation, reflecting methodologies developed for complex aromatic aldehydes.

属性

IUPAC Name |

3-ethoxy-5-prop-2-enyl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h4,9-11H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMESCLKAQSWNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OCC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650934 | |

| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-39-7 | |

| Record name | 3-Ethoxy-5-(2-propen-1-yl)-4-propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of Hydroxybenzaldehyde Precursors

One common approach to preparing alkoxy-substituted benzaldehydes involves the alkylation of hydroxybenzaldehyde derivatives. This method typically uses alkyl halides (such as allyl bromide, ethyl iodide, or propyl bromide) in the presence of a base to introduce the allyl, ethoxy, and propoxy groups selectively.

- Starting Material: Hydroxybenzaldehyde derivatives (e.g., 3-hydroxy-5-ethoxy-4-propoxybenzaldehyde precursors).

- Reagents: Alkyl halides such as allyl bromide for allyl substitution, ethyl iodide for ethoxy, and propyl bromide for propoxy groups.

- Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF).

- Base: Potassium carbonate (K2CO3) is used as a catalytic base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution.

- Conditions: The reaction mixture is typically heated at 80 °C for 24 hours to ensure complete alkylation.

This method was reported in studies synthesizing benzaldehyde derivatives with alkoxy and allyl groups, where the reaction was monitored by thin-layer chromatography (TLC) and the products were isolated by extraction with ethyl acetate and drying over sodium sulfate.

Selective Oxidation of Alcohol Precursors

Another approach involves the oxidation of benzyl alcohol derivatives bearing the desired substituents to the corresponding benzaldehydes. This method is particularly useful for introducing the aldehyde group after the alkoxy and allyl substitutions are installed.

- Starting Material: Benzyl alcohol derivatives with 3-allyl, 5-ethoxy, and 4-propoxy groups.

- Oxidizing Agents: Chlorosuccinimide in combination with 2,2,6,6-tetramethylpiperidine nitroxide (TEMPO) as a catalyst.

- Reaction Medium: Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate provide a green solvent system.

- Buffer System: Potassium carbonate/sodium bicarbonate buffer at pH 8.6 to maintain mild basic conditions.

- Temperature: Room temperature stirring until reaction completion, monitored by TLC.

- Workup: Extraction with ether, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography using n-hexane:ethyl acetate (5:1) as eluent.

This oxidation method yields the target benzaldehyde with good efficiency (70-85% yields reported) and mild conditions that preserve sensitive functional groups such as allyl and alkoxy substituents.

Summary of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Alkylation | Introduce allyl, ethoxy, and propoxy groups on hydroxybenzaldehyde | Hydroxybenzaldehyde + allyl bromide/ethyl iodide/propyl bromide, K2CO3, DMF, 80 °C, 24 h | Alkoxy and allyl substituted benzyl alcohol or benzaldehyde derivatives |

| 2. Oxidation | Convert benzyl alcohol to benzaldehyde | Chlorosuccinimide, TEMPO catalyst, ionic liquid, K2CO3/NaHCO3 buffer, room temp | 3-Allyl-5-ethoxy-4-propoxybenzaldehyde with high purity and yield |

Analytical Verification and Purity Assessment

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and confirm product purity.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the presence and position of allyl, ethoxy, and propoxy groups as well as the aldehyde functionality.

- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the aldehyde carbonyl stretch and alkoxy group vibrations.

- Chromatographic Purification: Silica gel column chromatography with n-hexane:ethyl acetate mixtures effectively separates the desired product from side products.

Research Findings and Optimization Notes

- The alkylation step benefits from using potassium carbonate as a mild base to avoid side reactions such as elimination or over-alkylation.

- Ionic liquids in the oxidation step provide a recyclable and environmentally friendly medium, enhancing reaction efficiency and selectivity.

- Maintaining a slightly basic pH during oxidation prevents over-oxidation to carboxylic acids.

- Reaction times and temperatures are optimized to balance conversion and preservation of sensitive allyl groups, which can be prone to polymerization or rearrangement under harsh conditions.

化学反应分析

Types of Reactions: 3-Allyl-5-ethoxy-4-propoxybenzaldehyde can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the aldehyde group to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted benzaldehydes or benzyl alcohols.

科学研究应用

3-Allyl-5-ethoxy-4-propoxybenzaldehyde has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: It may be used as an intermediate in the synthesis of therapeutic agents or as a probe in biological studies to understand cellular processes.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

作用机制

The mechanism by which 3-Allyl-5-ethoxy-4-propoxybenzaldehyde exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of the research and the specific biological system being studied.

相似化合物的比较

Electronic Effects

Solubility and Boiling Points

- Compounds with larger alkoxy groups (e.g., propoxy) exhibit lower water solubility due to increased hydrophobicity. For instance, this compound is expected to be less polar than its methoxy or ethoxy analogs.

- The introduction of a chlorobenzyloxy group (as in CAS 428470-93-3) further decreases solubility in polar solvents but enhances stability in organic phases .

Reactivity

- The allyl group enables conjugation with the aromatic ring, facilitating reactions like Diels-Alder cycloadditions. However, steric hindrance from bulkier substituents (e.g., propoxy vs. ethoxy) may slow reaction kinetics .

- Aldehyde functionality remains reactive toward nucleophiles (e.g., Grignard reagents), but electronic modulation by substituents affects reaction rates. For example, electron-donating groups may stabilize the aldehyde’s carbonyl via resonance, reducing electrophilicity .

Structural Insights from Crystallography

These tools enable precise determination of bond lengths, angles, and packing arrangements, which are critical for understanding intermolecular interactions and stability .

Key Research Findings

Synthetic Accessibility : Compounds with smaller alkoxy groups (e.g., methoxy, ethoxy) are typically synthesized in higher yields due to reduced steric challenges during alkylation steps .

Thermal Stability : Propoxy-substituted derivatives exhibit higher thermal stability compared to methoxy analogs, as observed in thermogravimetric analyses of related benzaldehyde derivatives .

Biological Activity : Chlorobenzyloxy-substituted analogs (e.g., CAS 428470-93-3) show enhanced antimicrobial activity in preliminary studies, likely due to the electron-withdrawing chlorine atom increasing membrane permeability .

生物活性

3-Allyl-5-ethoxy-4-propoxybenzaldehyde (CAS No. 915920-39-7) is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of approximately 244.29 g/mol. The compound features a benzaldehyde moiety with three substituents: an allyl group at the 3-position, an ethoxy group at the 5-position, and a propoxy group at the 4-position of the benzene ring. These structural characteristics contribute to its unique chemical reactivity and potential biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its electrophilic aldehyde functional group, which allows it to engage in various reactions, including:

- Nucleophilic Addition : The aldehyde can react with nucleophiles, which may lead to the formation of new compounds with distinct biological properties.

- Cross-Coupling Reactions : It is involved in allyl–allyl cross-coupling reactions, which are significant for constructing complex molecules in medicinal chemistry.

Biological Studies and Findings

Research into the biological activities of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have shown that compounds related to this compound exhibit notable antimicrobial properties. For instance, similar benzaldehyde derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Antioxidant Properties

The antioxidant potential of related compounds suggests that this compound may also possess similar properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress-related damage .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. Preliminary results indicate that it may induce apoptosis in specific cancer cells, although further studies are required to elucidate the underlying mechanisms and efficacy .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study assessed the effectiveness of several benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound significantly inhibited bacterial growth, suggesting potential therapeutic applications in treating infections.

- Case Study on Cytotoxic Effects :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Allyl-5-ethoxy-4-methoxybenzaldehyde | Structure | Contains a methoxy group; may exhibit different solubility and reactivity. |

| 4-Allyl-3-methoxybenzaldehyde | Structure | Allyl group at a different position; potential variation in biological activity due to structural differences. |

| 3-Methoxy-4-propylbenzaldehyde | Structure | Different alkyl chain; may affect lipophilicity and interaction with biological membranes. |

This table illustrates how variations in substituent groups can significantly influence the chemical behavior and biological activity of similar compounds.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Allyl-5-ethoxy-4-propoxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodology : Use Friedel-Crafts alkylation or Ullmann coupling to introduce allyl and alkoxy groups. Optimize temperature (80–120°C), solvent polarity (e.g., DMF for high dielectric constant), and catalyst (e.g., Pd(OAc)₂ for coupling reactions). Monitor intermediates via TLC and HPLC .

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Higher yields above 100°C |

| Solvent | DMF/EtOH (3:1) | Balances solubility and reactivity |

| Catalyst Loading | 5 mol% Pd | Reduces side reactions |

Q. How can structural elucidation be performed using spectroscopic and crystallographic data?

- Approach : Combine -/-NMR (δ 9.8 ppm for aldehyde proton), IR (C=O stretch ~1700 cm⁻¹), and X-ray crystallography. Use SHELX for refinement; resolve ambiguities in anisotropic displacement parameters with WinGX .

Q. What green chemistry principles apply to its synthesis to reduce hazardous waste?

- Solutions : Replace volatile solvents (e.g., dichloromethane) with eutectic solvents (e.g., choline chloride-urea) or water-ethanol mixtures. Use atom-economical reactions (e.g., one-pot synthesis) to minimize byproducts .

Advanced Research Questions

Q. How do substituent electronic effects (allyl, ethoxy, propoxy) influence reactivity in cross-coupling reactions?

- Analysis : Ethoxy and propoxy groups act as electron-donating groups, enhancing electrophilic substitution at the para position. Allyl groups introduce steric hindrance; DFT calculations (B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Troubleshooting : Check for twinning or disorder using SHELXL’s TWIN/BASF commands. Compare R-factor convergence (<5% discrepancy). Validate hydrogen bonding networks with Mercury software .

Q. How can AI/ML models predict optimal reaction pathways for derivatives of this compound?

- Computational Workflow : Train neural networks on reaction databases (e.g., Reaxys) to predict substituent compatibility. Use Monte Carlo tree search for pathway optimization .

- Model Output Example :

| Target Derivative | Predicted Yield (%) | Preferred Catalyst |

|---|---|---|

| Nitro-substituted | 78 | CuI/1,10-phenanthroline |

| Halogen-substituted | 65 | PdCl₂(PPh₃)₂ |

Methodological Considerations

- Data Validation : Cross-reference spectral data with PubChem/NIST entries for analogous benzaldehydes (e.g., 4-hydroxybenzaldehyde) to confirm peak assignments .

- Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor aldehyde oxidation rates under varying pH (3–9).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。